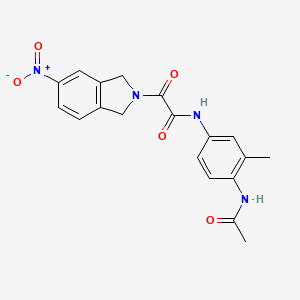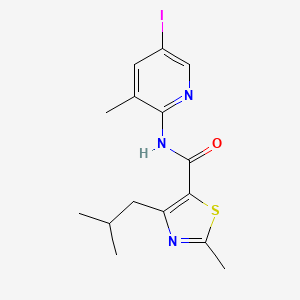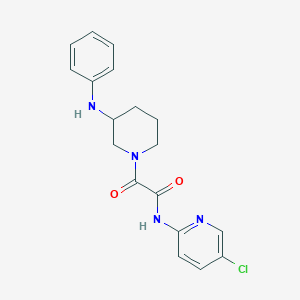![molecular formula C18H21N3O3 B7429048 Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate](/img/structure/B7429048.png)
Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of piperidine and pyrimidine, and it has been found to exhibit remarkable pharmacological properties.
Wirkmechanismus
The mechanism of action of Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways.
Biochemical and Physiological Effects:
Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate has been shown to have several biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately apoptosis. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate. One potential direction is the development of more potent analogs of this compound with improved pharmacological properties. Another direction is the investigation of the mechanisms underlying its anti-inflammatory and analgesic properties, which may lead to the development of new therapies for chronic pain and inflammatory diseases. Additionally, the use of this compound in combination with other anticancer agents may enhance its efficacy and reduce its potential toxicity.
Synthesemethoden
The synthesis of Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate involves the reaction of 2-phenylpyrimidine-4-carbaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with methyl chloroacetate to yield the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18(23)16(22)13-8-11-21(12-9-13)15-7-10-19-17(20-15)14-5-3-2-4-6-14/h2-7,10,13,16,22H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEDYVAJXIFLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCN(CC1)C2=NC(=NC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-methyl-5-nitrophenyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]oxamide](/img/structure/B7428966.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-2-(trifluoromethylsulfanyl)pyridine-3-carboxamide](/img/structure/B7428969.png)

![5-(1-Ethoxyethyl)-3-[(4-phenyl-1,2,4-triazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7428987.png)
![5-acetyl-N-[4-methyl-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B7429004.png)



![3-[2-(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7429032.png)

![N-[3-(tert-butylsulfamoyl)-4-fluorophenyl]-N'-(3-fluoro-5-methylphenyl)oxamide](/img/structure/B7429054.png)
![2-[(4-fluorophenyl)methoxy]-N-[4-(propan-2-ylcarbamoylamino)phenyl]propanamide](/img/structure/B7429070.png)
![N'-(3-cyano-2-methylphenyl)-N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]oxamide](/img/structure/B7429077.png)
![[5-Chloro-2-(1,3-thiazol-2-ylmethylamino)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7429079.png)